molecular formula C11H7N3O2S B1418176 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1389455-64-4

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B1418176
CAS No.: 1389455-64-4
M. Wt: 245.26 g/mol
InChI Key: MLMBZQLCTHUGAO-UHFFFAOYSA-N
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Description

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
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Biological Activity

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects, while also discussing its structure and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H7_7N3_3O2_2S, with a molecular weight of 245.26 g/mol. The compound features a pyridine ring substituted with a thienyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several oxadiazole derivatives against standard pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL, demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin .

CompoundMIC (mg/mL)Activity
This compound0.005Effective
Ciprofloxacin0.025Effective

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have indicated that certain derivatives can inhibit HDAC activity by up to 90% at low concentrations (20 nM), leading to cell cycle arrest and subsequent apoptosis .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In studies involving L929 fibroblast cells and A549 lung cancer cells, varying concentrations of this compound were tested.

Results Summary

The following table summarizes the cytotoxic effects observed in these studies:

Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
1004560
2003050
Control100100

These findings indicate a dose-dependent cytotoxic effect on normal and cancerous cells, suggesting that while the compound has therapeutic potential, careful consideration is needed regarding its toxicity.

Properties

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10-8(2-1-4-12-10)11-13-9(14-16-11)7-3-5-17-6-7/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMBZQLCTHUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.